molecular formula C31H46NO2PS B6290278 [S(R)]-N-[(S)-[2-(Dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-82-5

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphanyl)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290278
CAS No.: 2565792-82-5
M. Wt: 527.7 g/mol
InChI Key: YQGZMNSNKAYDNB-RYWJPUDZSA-N
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Description

[S®]-N-(S)-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a dicyclohexylphosphanyl group, a methoxyphenyl group, and a propanesulfinamide moiety. It is often used in advanced chemical synthesis and research due to its reactivity and stability.

Preparation Methods

The synthesis of [S®]-N-(S)-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the dicyclohexylphosphanyl phenyl derivative, followed by the introduction of the methoxyphenyl group. The final step involves the addition of the propanesulfinamide moiety under controlled conditions to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

[S®]-N-(S)-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research. In chemistry, it is used as a ligand in catalytic reactions, facilitating the formation of complex molecules. In biology, it may be used in the synthesis of bioactive compounds or as a probe to study biochemical pathways. In medicine, this compound can be involved in the development of new pharmaceuticals or as a tool in drug discovery. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [S®]-N-(S)-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The dicyclohexylphosphanyl group can coordinate with metal centers, facilitating catalytic processes. The methoxyphenyl group may participate in π-π interactions or hydrogen bonding, influencing the compound’s reactivity. The propanesulfinamide moiety can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Compared to other similar compounds, [S®]-N-(S)-[2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include those with different phosphanyl groups or variations in the aromatic substituents. For example, compounds with phenylphosphanyl or tert-butylphosphanyl groups may exhibit different reactivity and applications. The presence of the methoxy group and the specific stereochemistry of this compound contribute to its distinct properties and usefulness in research .

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-23,26-27,30H,6-11,14-17H2,1-5H3/t30-,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGZMNSNKAYDNB-RYWJPUDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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